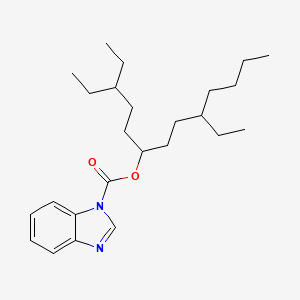
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 3,9-diethyltridecan-6-yl ester group attached to the carboxylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another approach involves the use of o-phenylenediamine with carboxylic acid derivatives under refluxing temperatures in the presence of a mineral acid or acetic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For example, the use of o-phenylenediamine dihydrochloride in microwave synthesis can produce benzimidazoles with reduced color impurities and homogeneous mixing .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,9-diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a benzimidazole core.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is unique due to its specific ester group, which may confer distinct physicochemical properties and biological activities compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
105652-39-9 |
|---|---|
Molekularformel |
C25H40N2O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
3,9-diethyltridecan-6-yl benzimidazole-1-carboxylate |
InChI |
InChI=1S/C25H40N2O2/c1-5-9-12-21(8-4)16-18-22(17-15-20(6-2)7-3)29-25(28)27-19-26-23-13-10-11-14-24(23)27/h10-11,13-14,19-22H,5-9,12,15-18H2,1-4H3 |
InChI-Schlüssel |
YTZULRUROIPQIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCC(CCC(CC)CC)OC(=O)N1C=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

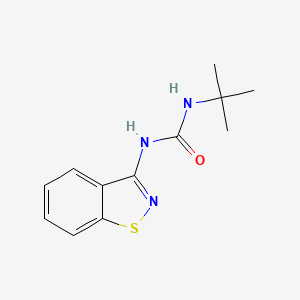

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)

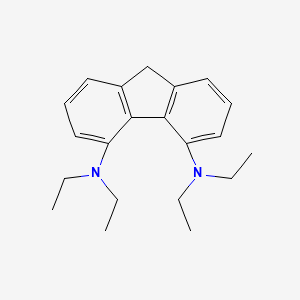
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
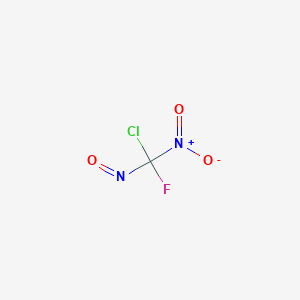
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)

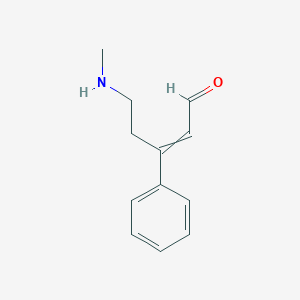
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
